CK1α Binding Affinity: A86 vs. D4476, PF-4800567, PF-670462, IC261, and LH846
Casein Kinase inhibitor A86 exhibits a CK1α Kd of 9.8 nM, which is significantly more potent than the CK1α inhibitory activity of D4476 (IC50 = 300 nM) and LH846 (IC50 = 2.5 μM for CK1α) [1][2]. While PF-4800567 is selective for CK1ε (IC50 = 32 nM) over CK1δ (IC50 = 711 nM) and does not potently inhibit CK1α, and IC261 preferentially inhibits CK1δ/ε (IC50 ≈ 1 μM) with weak CK1α activity (IC50 ≈ 16 μM), A86 provides balanced high-affinity pan-CK1 inhibition (Kd = 1–10 nM across isoforms) [1][3][4]. This broad CK1 coverage, combined with sub-10 nM affinity for CK1α, distinguishes A86 from isoform-selective inhibitors that fail to simultaneously engage all three major CK1 isoforms.
| Evidence Dimension | CK1α binding/inhibition potency |
|---|---|
| Target Compound Data | CK1α Kd = 9.8 nM; pan-CK1 Kd range = 1–10 nM |
| Comparator Or Baseline | D4476: CK1 IC50 = 300 nM; PF-4800567: CK1ε IC50 = 32 nM, CK1δ IC50 = 711 nM; PF-670462: CK1ε IC50 = 7.7 nM, CK1δ IC50 = 14 nM; IC261: CK1δ/ε IC50 ≈ 1 μM, CK1α IC50 ≈ 16 μM; LH846: CK1δ IC50 = 290 nM, CK1α IC50 = 2.5 μM |
| Quantified Difference | A86 CK1α affinity is approximately 30-fold stronger than D4476 and 250-fold stronger than LH846; A86 exhibits pan-CK1 inhibition (1–10 nM) whereas PF-4800567 and IC261 are isoform-selective |
| Conditions | In vitro binding assays; Kd determined by kinetic binding analysis; IC50 values from cell-free kinase assays |
Why This Matters
Procurement decisions for CK1 research require balancing isoform selectivity against pan-inhibition; A86 uniquely offers sub-10 nM pan-CK1 coverage with additional CDK7/9 co-targeting not found in comparator inhibitors.
- [1] Minzel W, Venkatachalam A, Fink A, et al. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models. Cell. 2018;175(1):171-185.e25. doi:10.1016/j.cell.2018.07.045. View Source
- [2] Rena G, Bain J, Elliott M, Cohen P. D4476, a cell-permeant inhibitor of CK1, suppresses the site-specific phosphorylation and nuclear exclusion of FOXO1a. EMBO Rep. 2004;5(1):60-65. doi:10.1038/sj.embor.7400048. View Source
- [3] Walton KM, Fisher K, Rubitski D, et al. Selective inhibition of casein kinase 1 epsilon minimally alters circadian clock period. J Pharmacol Exp Ther. 2009;330(2):430-439. doi:10.1124/jpet.109.151415. View Source
- [4] Behrend L, Milne DM, Stöter M, et al. IC261, a specific inhibitor of the protein kinases casein kinase 1-delta and -epsilon, triggers the mitotic checkpoint and induces p53-dependent postmitotic effects. Oncogene. 2000;19(47):5303-5313. doi:10.1038/sj.onc.1203939. View Source
